REACTION_CXSMILES
|
N.Br[C:3]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]([O:11][CH3:12])=[CH:5][C:4]=1[CH2:13][CH2:14][C:15]#[N:16]>>[CH3:12][O:11][C:6]1[CH:5]=[C:4]2[C:3](=[CH:8][C:7]=1[O:9][CH3:10])[CH:14]([C:15]#[N:16])[CH2:13]2
|
Name
|
NaNH2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
Na
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)OC)OC)CCC#N
|
Name
|
liquid
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at ambient temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporating off the excess NH3, 2 g of NH4Cl and 200 mL of water
|
Type
|
ADDITION
|
Details
|
are added in portions
|
Type
|
CUSTOM
|
Details
|
The grey crystals formed
|
Type
|
CUSTOM
|
Details
|
are collected
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CC(C2=CC1OC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.38 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |